1-(Dimethylamino)-1-oxobut-3-en-2-yl diethyl phosphate
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Overview
Description
1-(Dimethylamino)-1-oxobut-3-en-2-yl diethyl phosphate is an organophosphorus compound known for its unique chemical structure and versatile applications. This compound features a phosphate group bonded to a dimethylamino and oxobut-3-en-2-yl moiety, making it a valuable entity in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-1-oxobut-3-en-2-yl diethyl phosphate typically involves the reaction of dimethylamine with a suitable precursor, such as a phosphoric acid derivative. One common method includes the reaction of dimethylamine with diethyl phosphorochloridate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process involves careful monitoring of temperature, pressure, and pH to ensure high yield and purity of the final product. Post-reaction purification steps, such as distillation or crystallization, are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)-1-oxobut-3-en-2-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding phosphoric acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphates with various functional groups.
Scientific Research Applications
1-(Dimethylamino)-1-oxobut-3-en-2-yl diethyl phosphate finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-1-oxobut-3-en-2-yl diethyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction often involves the formation of a covalent bond between the phosphate group and the enzyme, leading to inhibition of enzyme function.
Comparison with Similar Compounds
Diethyl phosphate: A simpler phosphate ester with similar reactivity but lacking the dimethylamino group.
Dimethylaminoethyl phosphate: Similar structure but with different alkyl groups attached to the phosphate.
Uniqueness: 1-(Dimethylamino)-1-oxobut-3-en-2-yl diethyl phosphate is unique due to the presence of both the dimethylamino and oxobut-3-en-2-yl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
5723-63-7 |
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Molecular Formula |
C10H20NO5P |
Molecular Weight |
265.24 g/mol |
IUPAC Name |
[1-(dimethylamino)-1-oxobut-3-en-2-yl] diethyl phosphate |
InChI |
InChI=1S/C10H20NO5P/c1-6-9(10(12)11(4)5)16-17(13,14-7-2)15-8-3/h6,9H,1,7-8H2,2-5H3 |
InChI Key |
WWFQNAHITCJRKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C=C)C(=O)N(C)C |
Origin of Product |
United States |
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